2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide
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Overview
Description
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide is a complex organic compound that features a piperazine ring substituted with a p-methoxyphenyl group and an ethylamino group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide typically involves multiple steps, starting with the preparation of the p-methoxyphenylpiperazine intermediate. This intermediate is then reacted with an appropriate benzamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone), reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
p-Methoxyphenyllead triacetate: Utilized in organic synthesis for arylation reactions.
Uniqueness
2-(2-(1-(p-Methoxyphenyl)-4-piperazinyl)ethylamino)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring, p-methoxyphenyl group, and benzamide moiety allows for versatile applications and interactions that are not commonly observed in similar compounds.
Properties
CAS No. |
36226-78-5 |
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Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]benzamide |
InChI |
InChI=1S/C20H26N4O2/c1-26-17-8-6-16(7-9-17)24-14-12-23(13-15-24)11-10-22-19-5-3-2-4-18(19)20(21)25/h2-9,22H,10-15H2,1H3,(H2,21,25) |
InChI Key |
WZRADMOHLRFXPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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